4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine is an organic compound with the molecular formula C12H22N2OSi. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyldimethylsilyloxy group and two amino groups at the 1 and 2 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The protected intermediate is then subjected to nitration followed by reduction to introduce the amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-dinitro.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The silyl ether group provides steric protection, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-dinitro: Similar structure but with nitro groups instead of amino groups.
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-dihydroxy: Similar structure but with hydroxyl groups instead of amino groups.
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-dimethoxy: Similar structure but with methoxy groups instead of amino groups.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine is unique due to the presence of both amino groups and a silyl ether group, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,13-14H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDEVCXATUSFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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